

Application Notes and Protocols for BMS-986458: Cellular Uptake and Permeability Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986458 is a potent and selective, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader (LDD) currently under investigation for the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2][3][4][5][6][7] As a heterobifunctional molecule, BMS-986458 functions by simultaneously engaging the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BCL6.[1][3][6] [8] This degradation of BCL6, a key transcriptional repressor implicated in lymphoma pathogenesis, leads to anti-tumor effects.[1][3][6][9]

These application notes provide detailed protocols for assessing the cellular uptake and permeability of BMS-986458, critical parameters for evaluating its drug-like properties and optimizing its therapeutic potential. The provided methodologies are based on established in vitro assays and published data on BMS-986458 and similar molecules.

Data Presentation

Physicochemical Properties and In Vitro ADME Data for BMS-986458



Methodological & Application

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The following table summarizes key physicochemical and in vitro absorption, distribution, metabolism, and excretion (ADME) parameters for BMS-986458 and a related precursor compound, BCL6-760. This data is essential for understanding the molecule's potential for oral bioavailability and cellular penetration.



Parameter	BCL6-760	BMS-986458	Unit	Assay System
Solubility				
Kinetic Solubility (pH 5)	23.8 to 37.6	4.2 to 7.4	μΜ	
FaSSIF	10	μg/mL	_	
FeSSIF	200	μg/mL	<u>_</u>	
Permeability				
Papp (A to B)	18.1 x 10-6	14.3 x 10-6	cm/s	MDCK cells
Recovery	99	62	%	MDCK cells
Metabolic Stability				
Mouse Liver Microsomes (% Remaining)	80			
Oral Bioavailability				
Mouse	53	%		
Rat	~100	%	_	
Dog	67	%	_	
Pharmacokinetic s (1 mg/kg IV)			_	
Clearance (Mouse)	6.67	mL/min/kg		
Clearance (Rat)	9.74	mL/min/kg	_	
Clearance (Dog)	0.85	mL/min/kg	_	
Vss (Mouse)	0.51	L/kg	_	
Vss (Rat)	0.28	L/kg		



Vss (Dog)	0.3	L/kg
Half-life (Mouse)	1.1	h
Half-life (Rat)	0.9	h
Half-life (Dog)	4.6	h
Pharmacokinetic s (3 mg/kg Oral)		
Cmax (Mouse)	24.9	μМ
Cmax (Rat)	9.49	μМ
Cmax (Dog)	15.1	μМ
Tmax (Mouse)	0.5	h
Tmax (Rat)	2.33	h
Tmax (Dog)	2	h
AUC24 (Mouse)	75.6	μM·h
AUC24 (Rat)	44.6	μM·h
AUC24 (Dog)	72.2	μM·h

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid; Papp: Apparent Permeability Coefficient; MDCK: Madin-Darby Canine Kidney; Vss: Volume of Distribution at Steady State; Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration; AUC24: Area Under the Curve over 24 hours.[10]

Cellular Activity of BMS-986458 in NHL Cell Lines

The cellular uptake of BMS-986458 leads to the degradation of BCL6, which in turn inhibits cell proliferation and induces apoptosis. The following table summarizes the cellular activity of BMS-986458 in various NHL cell lines.



Parameter	SU-DHL-4	OCI-LY-1	WSU-DLCL-2	Unit
BCL6 Degradation (DC50)	2	0.2 / 0.14	0.11	nM
Anti-proliferative Activity (IC50)	1.2	nM		
Apoptosis Induction	Effective at 0.1 -	nM	_	

DC50: Concentration resulting in 50% degradation of the target protein; IC50: Concentration resulting in 50% inhibition of cell proliferation.[10]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 or MDCK Cell Monolayers

This protocol describes a bidirectional permeability assay to evaluate the rate of transport of BMS-986458 across a confluent monolayer of epithelial cells, such as Caco-2 or MDCK cells. This assay is a standard method for predicting in vivo drug absorption.[9][11][12][13]

Materials:

- Caco-2 or MDCK cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- Transwell® inserts (e.g., 24-well format, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
- BMS-986458 stock solution (e.g., 10 mM in DMSO)
- Lucifer Yellow (as a monolayer integrity marker)



- Control compounds (e.g., propranolol for high permeability, atendol for low permeability)
- LC-MS/MS system for quantification

Procedure:

- Cell Seeding and Culture:
 - Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
 - Culture the cells for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
 - Change the culture medium every 2-3 days.
- Monolayer Integrity Test:
 - Prior to the permeability assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be stable and within the acceptable range for the cell line (typically >200 Ω·cm2 for Caco-2).
 - \circ Confirm monolayer integrity by assessing the permeability of Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10-6 cm/s.
- Permeability Assay (Bidirectional):
 - Wash the cell monolayers twice with pre-warmed HBSS.
 - Apical to Basolateral (A-to-B) Transport:
 - Add HBSS containing the test concentration of BMS-986458 (e.g., 10 μM) to the apical (donor) chamber.
 - Add fresh HBSS to the basolateral (receiver) chamber.
 - Basolateral to Apical (B-to-A) Transport:



- Add HBSS containing the same concentration of BMS-986458 to the basolateral (donor) chamber.
- Add fresh HBSS to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the donor and receiver chambers.
- Sample Analysis:
 - Analyze the concentration of BMS-986458 in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
 - dQ/dt is the rate of permeation of the drug across the cells (μmol/s).
 - A is the surface area of the membrane (cm2).
 - C0 is the initial concentration of the drug in the donor chamber (µmol/cm3).
 - Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: Cellular Uptake Assay in NHL Cell Lines

This protocol details a method to quantify the intracellular accumulation of BMS-986458 in a relevant NHL cell line (e.g., OCI-LY-1 or SU-DHL-4).

Materials:

- OCI-LY-1 or SU-DHL-4 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin



- BMS-986458 stock solution (10 mM in DMSO)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- LC-MS/MS system for quantification
- · BCA protein assay kit

Procedure:

- · Cell Seeding:
 - Seed the NHL cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result
 in a near-confluent monolayer on the day of the experiment.
- Compound Treatment:
 - Treat the cells with various concentrations of BMS-986458 (e.g., 0.1 nM to 1 μM) for a specified time (e.g., 2, 6, or 24 hours) at 37°C. Include a vehicle control (DMSO).
- Cell Lysis:
 - At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
 - Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
- Quantification of Intracellular Compound:
 - Determine the protein concentration of each cell lysate using a BCA protein assay.
 - Analyze the concentration of BMS-986458 in the lysates using a validated LC-MS/MS method.



- Normalize the intracellular concentration of BMS-986458 to the total protein concentration to account for variations in cell number.
- Data Analysis:
 - Plot the intracellular concentration of BMS-986458 as a function of the initial extracellular concentration and time.
 - Correlate the intracellular concentration with downstream pharmacological effects, such as BCL6 degradation (see Protocol 3).

Protocol 3: Western Blot for BCL6 Degradation

This protocol provides a method to assess the functional consequence of BMS-986458 cellular uptake by measuring the degradation of the target protein, BCL6.

Materials:

- Cell lysates from Protocol 2
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BCL6 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

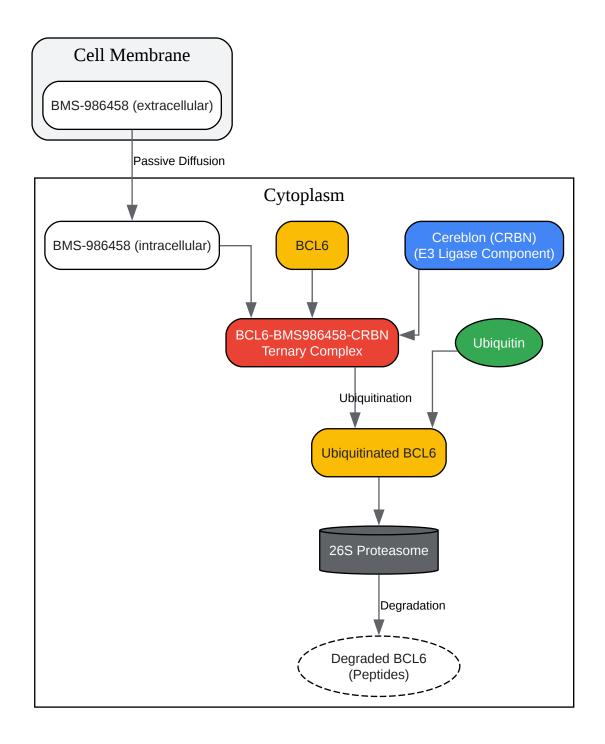
- Protein Quantification and Sample Preparation:
 - Use the protein concentrations determined in Protocol 2 to normalize the cell lysates.



- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
- SDS-PAGE and Western Blotting:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with the loading control antibody.
- Data Analysis:
 - Quantify the band intensities for BCL6 and the loading control using densitometry software.
 - Normalize the BCL6 band intensity to the corresponding loading control.
 - Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
 - Generate a dose-response curve to determine the DC50 value.

Visualizations Signaling Pathway of BMS-986458 Action



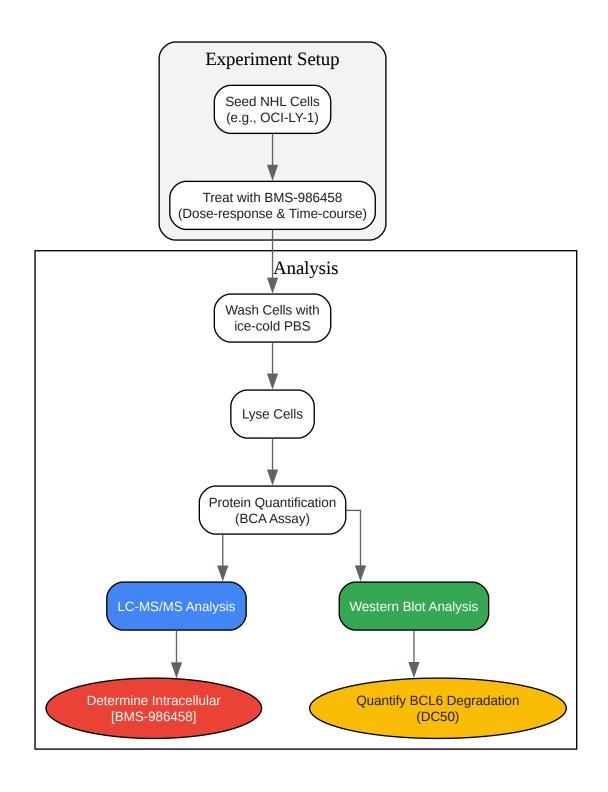


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Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.

Experimental Workflow for Cellular Uptake and BCL6 Degradation





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Caption: Workflow for assessing cellular uptake and BCL6 degradation.



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